MPB-07 free acid

Description

MPB-07 free acid is a substituted benzo[c]quinolizinium compound identified as a potent and selective activator of the cystic fibrosis transmembrane conductance regulator (CFTR), a chloride channel critical for epithelial fluid and electrolyte homeostasis . It exhibits a unique dual mechanism: (1) direct activation of CFTR chloride conductance and (2) facilitation of CFTR-mediated protein secretion, including mucins, secretory leukocyte protease inhibitor (SLPI), and antimicrobial proteins like lactoferrin and lysozyme .

MPB-07 has demonstrated efficacy across diverse cellular models, including human nasal epithelial cells, rat submandibular acini, and CFTR-mutant airway cells (e.g., delF508 and G551D variants) . Notably, it corrects delF508-CFTR misprocessing by enhancing its apical membrane localization in cystic fibrosis (CF) patient-derived cells, restoring ~20% of wild-type CFTR function . Structural studies highlight its benzo[c]quinolizinium core as critical for CFTR binding and activation .

Properties

CAS No. |

586349-01-1 |

|---|---|

Molecular Formula |

C13H9ClNO+ |

Molecular Weight |

230.67 g/mol |

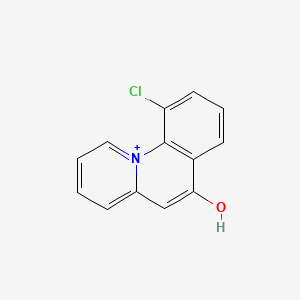

IUPAC Name |

10-chlorobenzo[c]quinolizin-11-ium-6-ol |

InChI |

InChI=1S/C13H8ClNO/c14-11-6-3-5-10-12(16)8-9-4-1-2-7-15(9)13(10)11/h1-8H/p+1 |

InChI Key |

FLJBLCAZPFDCPE-UHFFFAOYSA-O |

Canonical SMILES |

C1=CC=[N+]2C(=C1)C=C(C3=C2C(=CC=C3)Cl)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MPB-07 free acid involves several steps, starting with the preparation of the benzo[c]quinolizinium core. This typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the treatment of the precursor with oxalyl chloride in dichloromethane at 65°C, followed by derivatization with picolylamine in acetonitrile .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing robust purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

MPB-07 free acid undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups on the benzo[c]quinolizinium ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield quinones, while reduction can produce hydroquinones

Scientific Research Applications

MPB-07 free acid has a wide range of scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a probe in mechanistic studies.

Mechanism of Action

MPB-07 free acid exerts its effects primarily by activating the CFTR channels. This activation involves the binding of MPB-07 to the CFTR protein, facilitating its proper folding and trafficking to the cell membrane. Once at the membrane, CFTR channels can effectively transport chloride ions, which is crucial for maintaining fluid balance in tissues .

Comparison with Similar Compounds

Table 1. Comparative Efficacy of MPB-07 and MPB-91

| Parameter | MPB-07 | MPB-91 |

|---|---|---|

| IC₅₀ (Tracheal Relaxation) | 94 ± 4 µM | 42 ± 5 µM |

| delF508-CFTR Relocation | 60–70% | 50–60% |

| cAMP/ATP Modulation | No effect | No effect |

MPB-07 vs. Genistein

Genistein, a flavonoid, activates CFTR independently of cAMP but requires partial phosphorylation for efficacy :

Table 2. MPB-07 vs. Genistein in G551D-CFTR Cells

| Parameter | MPB-07 | Genistein |

|---|---|---|

| Isc Activation (ΔµA/cm²) | 59 ± 11% | 93 ± 15% |

| cAMP Dependency | High | Low |

| Cytotoxicity | None | Moderate |

MPB-07 vs. NS004

NS004, a benzimidazolone derivative, was the first CFTR activator identified but lacks clinical relevance due to poor selectivity :

- Mechanism : NS004 increases open probability of CFTR channels in excised membrane patches, unlike MPB-07, which requires intact cellular trafficking machinery .

- Selectivity: NS004 non-specifically modulates other chloride channels (e.g., ClC-2), whereas MPB-07 is CFTR-specific .

MPB-07 vs. CPX (8-Cyclopentyl-1,3-Dipropylxanthine)

CPX, a xanthine derivative, activates CFTR via cAMP-PKA pathways but exhibits mutation-dependent efficacy :

- G551D-CFTR Response: CPX fails to activate G551D-CFTR in polarized epithelial monolayers, whereas MPB-07 retains partial activity .

- cAMP Synergy : MPB-07 and ATP show additive effects on SLPI secretion, while CPX requires maximal cAMP priming for efficacy .

Key Advantages of MPB-07

- Dual Functionality : Activates CFTR conductance and promotes protein secretion .

- Trafficking Correction : Unique among CFTR activators in rescuing delF508-CFTR localization .

- High Specificity: No off-target effects on ENaC, calcium-activated chloride channels, or phosphodiesterases .

Limitations and Controversies

- Potency Gap : MPB-07 is less potent than MPB-91 in tracheal smooth muscle models .

Q & A

What are the primary biochemical mechanisms by which MPB-07 free acid modulates CFTR chloride channel activity?

Classification: Basic Research Question

Answer:

this compound stimulates CFTR chloride channel activity by interacting with nucleotide-binding domain 1 (NBD1) and the regulatory (R) domain of CFTR. Evidence suggests it displaces ATP and cyclic AMP, altering the conformational state of CFTR to promote channel gating . Key methodological approaches to confirm this include:

- Electrophysiological assays (e.g., short-circuit current measurements in transfected FRT or CHO cells) to quantify chloride ion flux .

- Competitive binding studies using radiolabeled ATP/cAMP to assess displacement efficacy .

- Structural modeling of NBD1-R domain interactions to map binding sites for MPB-07 analogs .

How do researchers resolve contradictions in reported efficacy of MPB-07 across different experimental models?

Classification: Advanced Research Question

Answer:

Discrepancies in efficacy, such as MPB-07’s inactivity in FRT cell assays versus activity in CHO cells , arise from model-specific factors. To address this:

- Control for cell-type variability : Compare CFTR expression levels, endogenous regulatory proteins, and post-translational modifications across models .

- Assay optimization : Standardize compound preparation (e.g., use freshly synthesized MPB-07 to avoid degradation) and assay conditions (e.g., temperature, cAMP priming) .

- Cross-validate with orthogonal methods : Combine electrophysiology with fluorescence-based plate-reader assays or Western blotting to confirm CFTR activation .

What experimental strategies are recommended for characterizing the structure-activity relationship (SAR) of MPB-07 analogs?

Classification: Advanced Research Question

Answer:

SAR studies require systematic modification of MPB-07’s benzoquinolizinium core and evaluation of functional outcomes:

- Synthetic chemistry : Introduce substituents at positions 3, 7, and 9 of the core structure to assess steric and electronic effects .

- Functional screening : Test analogs in dose-response assays (e.g., EC50 determination) and compare efficacy to MPB-07 using transfected cell models .

- Computational modeling : Perform molecular docking simulations with NBD1-R domain structures to predict binding affinities .

What are the best practices for designing dose-response experiments to evaluate MPB-07’s activation of CFTR?

Classification: Basic Research Question

Answer:

Robust dose-response studies should:

- Include positive/negative controls : Use forskolin (cAMP inducer) for maximal activation and CFTR inhibitor GlyH-101 for baseline correction .

- Optimize concentration range : Test MPB-07 at 0.1–100 µM, as higher concentrations may induce off-target effects .

- Account for time-dependent effects : Measure short-circuit currents at multiple time points (e.g., 5, 15, 30 minutes post-treatment) to capture transient vs. sustained activation .

How can researchers differentiate MPB-07’s direct CFTR activation from secondary effects on cAMP or protein phosphatases?

Classification: Advanced Research Question

Answer:

To isolate direct effects:

- Pharmacological inhibition : Co-treat cells with cAMP antagonists (e.g., Rp-cAMPS) or phosphatase inhibitors (e.g., okadaic acid) and measure residual CFTR activity .

- cAMP quantification : Use ELISA or FRET-based biosensors to monitor intracellular cAMP levels post-MPB-07 treatment .

- Mutagenesis studies : Test MPB-07 on CFTR mutants lacking cAMP-binding sites or phosphorylation domains .

What methodologies are critical for ensuring reproducibility in MPB-07 studies?

Classification: Basic Research Question

Answer:

Reproducibility hinges on:

- Detailed protocol documentation : Specify cell passage number, serum concentration, and MPB-07 solvent (e.g., DMSO concentration ≤0.1%) .

- Data transparency : Provide raw electrophysiology traces, statistical analyses (e.g., ANOVA with post-hoc tests), and negative results in supplementary materials .

- Reagent validation : Confirm CFTR antibody specificity and MPB-07 purity via HPLC/MS .

How does MPB-07’s interaction with F508del-CFTR differ from wild-type CFTR, and what implications does this have for therapeutic development?

Classification: Advanced Research Question

Answer:

MPB-07 shows enhanced efficacy in F508del-CFTR due to structural differences in NBD1:

- Binding site accessibility : F508del-NBD1 exhibits a more open conformation, accommodating bulkier MPB-07 analogs like MPB-91 .

- Thermodynamic stabilization : Use thermal shift assays to compare MPB-07’s stabilization of wild-type vs. F508del-NBD1 .

- Functional rescue : Combine MPB-07 with correctors (e.g., lumacaftor) to assess additive effects on F508del-CFTR trafficking .

What are the limitations of current MPB-07 research models, and how can they be addressed?

Classification: Advanced Research Question

Answer:

Key limitations include:

- Lack of in vivo data : Transition to CFTR-deficient animal models (e.g., CF mice) to evaluate pharmacokinetics and toxicity .

- Overreliance on overexpression systems : Use primary human bronchial epithelial cells to validate findings .

- Assay variability : Adopt standardized protocols from consortia like the CFTR Folding Consortium .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.